molecular formula C21H20N2O2 B2784477 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898432-61-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2784477
CAS No.: 898432-61-6
M. Wt: 332.403
InChI Key: NKKMWNYUKKAKJA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core linked to a furan and indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization can be achieved using reagents like polyphosphoric acid or other cyclizing agents.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Formation of the Benzamide: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and indoline moieties could play a role in binding to biological targets, while the benzamide group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)benzamide
  • N-(2-(indolin-1-yl)ethyl)benzamide
  • N-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Uniqueness

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is unique due to the combination of the furan and indoline moieties, which might confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could be reflected in its reactivity, binding affinity to biological targets, or its overall stability.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h1-11,14,19H,12-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMWNYUKKAKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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